molecular formula C6H9N2O2P B13484132 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one

6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one

Cat. No.: B13484132
M. Wt: 172.12 g/mol
InChI Key: SSMGXDSWBREFCK-UHFFFAOYSA-N
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Description

6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dimethylphosphoryl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazinone derivative with a dimethylphosphorylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation pathways.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can act as a phosphoryl donor or acceptor, modulating the activity of target proteins. This can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diphenylphosphoryl)-2,3-dihydropyridazin-3-one
  • 6-(Diethylphosphoryl)-2,3-dihydropyridazin-3-one
  • 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-4-one

Uniqueness

6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one is unique due to its specific structural features and reactivity. The presence of the dimethylphosphoryl group imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds .

Properties

Molecular Formula

C6H9N2O2P

Molecular Weight

172.12 g/mol

IUPAC Name

3-dimethylphosphoryl-1H-pyridazin-6-one

InChI

InChI=1S/C6H9N2O2P/c1-11(2,10)6-4-3-5(9)7-8-6/h3-4H,1-2H3,(H,7,9)

InChI Key

SSMGXDSWBREFCK-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NNC(=O)C=C1

Origin of Product

United States

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